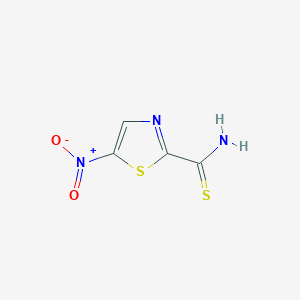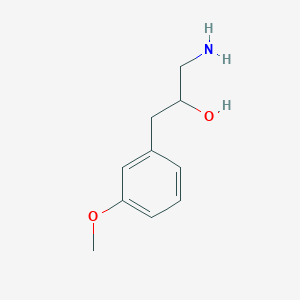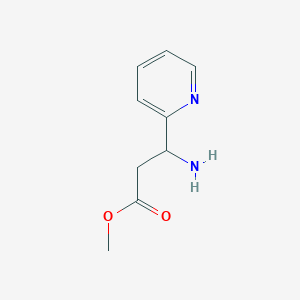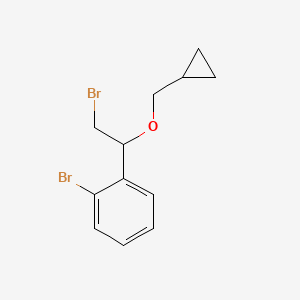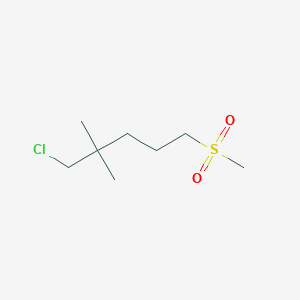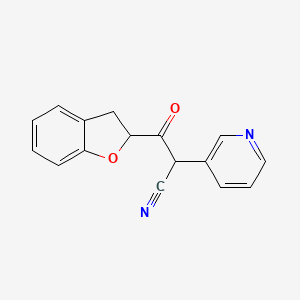
3-(2,3-Dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is a complex organic compound that features a benzofuran ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of 3-(2,3-Dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile typically involves multi-step organic reactions. The preparation methods often start with the formation of the benzofuran ring, followed by the introduction of the pyridine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(2,3-Dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2,3-Dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has various scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in treating central nervous system disorders.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
3-(2,3-Dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile can be compared with other similar compounds, such as:
2,3-Dihydro-1-benzofuran derivatives: These compounds share the benzofuran ring structure but may have different substituents.
Pyridine derivatives: These compounds share the pyridine ring structure but may have different functional groups.
The uniqueness of this compound lies in its specific combination of the benzofuran and pyridine rings, which can confer unique pharmacological properties and reactivity.
Properties
Molecular Formula |
C16H12N2O2 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-2-yl)-3-oxo-2-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C16H12N2O2/c17-9-13(12-5-3-7-18-10-12)16(19)15-8-11-4-1-2-6-14(11)20-15/h1-7,10,13,15H,8H2 |
InChI Key |
FFYKDBJCXKRLCL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(=O)C(C#N)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



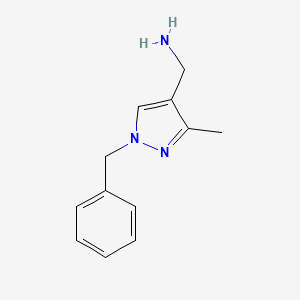
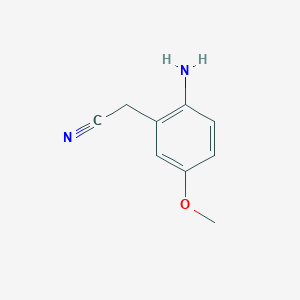
![4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13632332.png)

![6-methoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13632340.png)
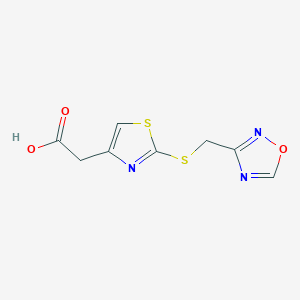
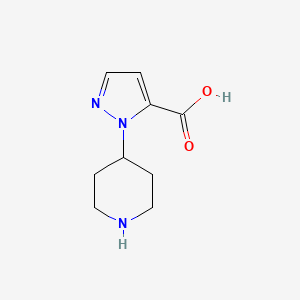
![(2r)-1-[(2r)-2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13632355.png)
